

# Spectroscopic Profile of Isoamyl Lactate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isoamyl lactate*

Cat. No.: *B106790*

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## Introduction

**Isoamyl lactate** (3-methylbutyl 2-hydroxypropanoate) is a carboxylic ester with the chemical formula  $C_8H_{16}O_3$ . It is recognized for its mild, sweet, and fruity aroma, finding applications in the flavor and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **isoamyl lactate**, complete with experimental protocols and visual representations of analytical workflows and fragmentation pathways.

## Spectroscopic Data

The structural elucidation of **isoamyl lactate** is achieved through the combined application of various spectroscopic techniques. The following sections present the key data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectroscopic Data

Proton NMR ( $^1\text{H}$  NMR) spectroscopy identifies the different types of protons and their neighboring environments within the **isoamyl lactate** molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment                                   | Chemical Shift (ppm) | Multiplicity | Integration |
|---|----------------------|--------------|-------------|
| -CH(OH)-  | ~4.1-4.3             | Quartet      | 1H          |
| -O-CH <sub>2</sub> -                                | ~4.1-4.3             | Triplet      | 2H          |
| -CH(CH <sub>3</sub> ) <sub>2</sub>                  | ~1.7-1.9             | Multiplet    | 1H          |
| -CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> | ~1.5-1.7             | Multiplet    | 2H          |
| -CH(OH)CH <sub>3</sub>                              | ~1.4                 | Doublet      | 3H          |
| -CH(CH <sub>3</sub> ) <sub>2</sub>                  | ~0.9                 | Doublet      | 6H          |

#### $^{13}\text{C}$ NMR Spectroscopic Data

Carbon-13 NMR ( $^{13}\text{C}$  NMR) spectroscopy provides information on the different carbon environments in the molecule.

| Carbon Assignment                                   | Chemical Shift (ppm) |
|---|----------------------|
| C=O   | ~175                 |
| -CH(OH)-  | ~67                  |
| -O-CH <sub>2</sub> -                                | ~64                  |
| -CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> | ~37                  |
| -CH(CH <sub>3</sub> ) <sub>2</sub>                  | ~25                  |
| -CH(CH <sub>3</sub> ) <sub>2</sub>                  | ~22                  |
| -CH(OH)CH <sub>3</sub>                              | ~20                  |

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode | Functional Group |
|--------------------------------|------------------|------------------|
| ~3450 (broad)                  | O-H stretch      | Alcohol          |
| ~2960, ~2870                   | C-H stretch      | Alkane           |
| ~1735 (strong)                 | C=O stretch      | Ester            |
| ~1240, ~1130, ~1090            | C-O stretch      | Ester, Alcohol   |

## Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion   |
|----------------------------|------------------------|---|
| 43                         | 100                    | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>                         |
| 45                         | ~65                    | [COOH] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> |
| 71                         | ~25                    | [C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>                        |
| 55                         | ~20                    | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>                         |
| 29                         | ~12                    | [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                         |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### NMR Spectroscopy

Sample Preparation:

- A sample of **isoamyl lactate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR

tube.

- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

$^1\text{H}$  NMR Acquisition:

- The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- A standard one-pulse  $^1\text{H}$  NMR experiment is performed.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

$^{13}\text{C}$  NMR Acquisition:

- A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom.
- A wider spectral width (e.g., 0-200 ppm) is used.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A background spectrum of the clean, empty ATR crystal is collected.
- A small drop of neat **isoamyl lactate** is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

Data Acquisition:

- The sample spectrum is acquired over a typical mid-IR range of 4000-400  $\text{cm}^{-1}$ .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

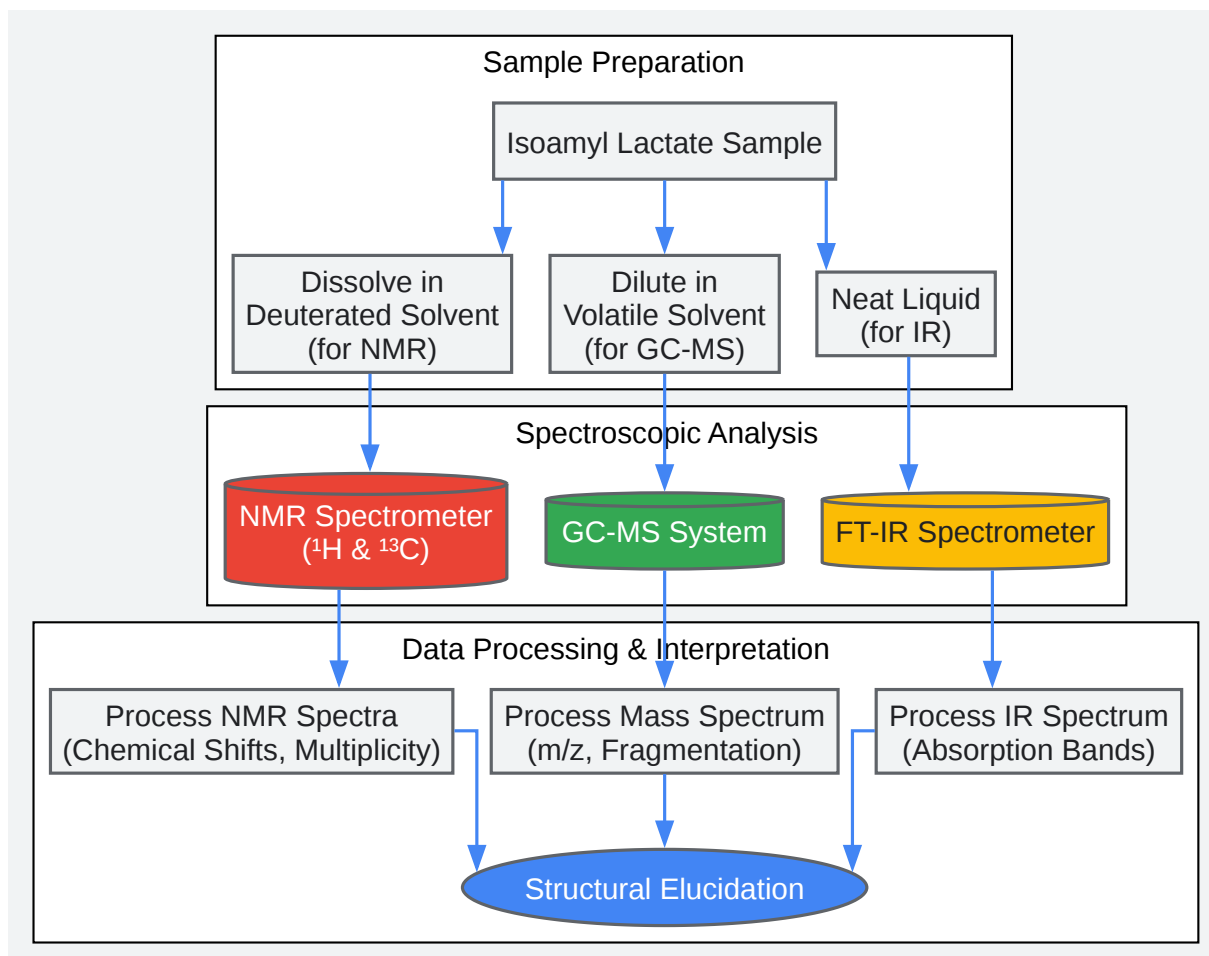
- A dilute solution of **isoamyl lactate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100  $\mu\text{g/mL}$ .

### GC-MS System Parameters:

- Gas Chromatograph (GC):
  - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is set to around 250  $^{\circ}\text{C}$ .
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
  - Oven Temperature Program: An initial temperature of  $\sim 50^{\circ}\text{C}$  is held for 1-2 minutes, then ramped at a rate of 10-20  $^{\circ}\text{C/min}$  to a final temperature of  $\sim 250$ -280  $^{\circ}\text{C}$ , which is held for several minutes.
  - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1  $\text{mL/min}$ ).
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: Quadrupole or ion trap mass analyzer.
  - Scan Range: A mass-to-charge ratio ( $m/z$ ) range of approximately 35-400 amu is scanned.
  - Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 280  $^{\circ}\text{C}$ ) to prevent sample condensation.

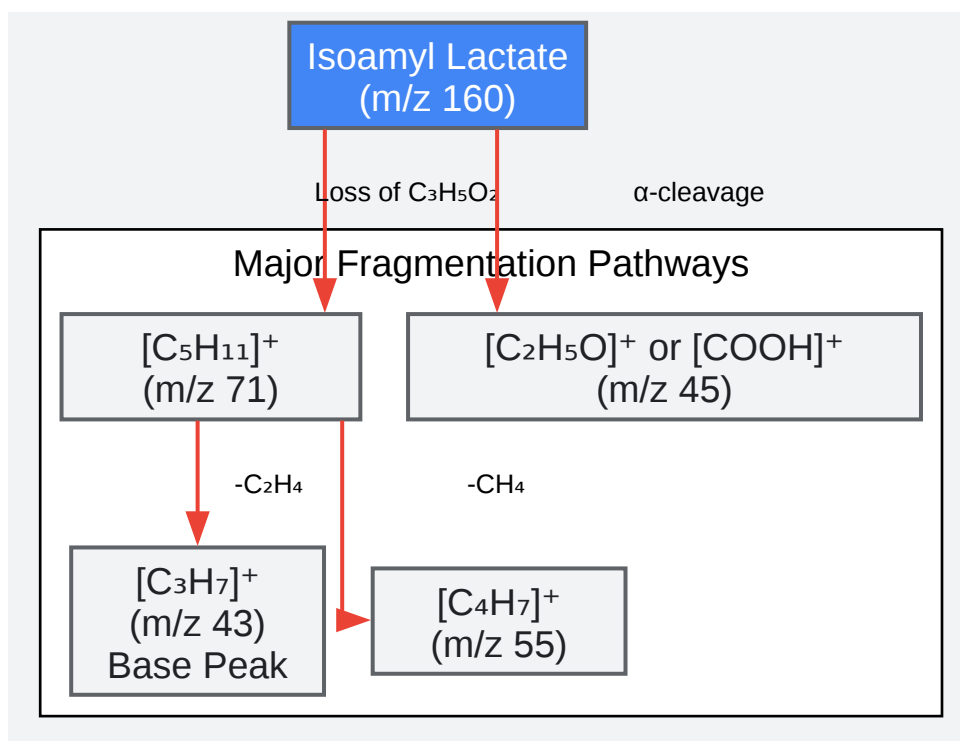
## Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.



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Caption: Workflow for the spectroscopic analysis of **isoamyl lactate**.



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Caption: Proposed mass spectrometry fragmentation of **isoamyl lactate**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)